molecular formula C11H14N2O3S B2835010 N-(3-aminophenyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide CAS No. 1171598-25-6

N-(3-aminophenyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide

Cat. No.: B2835010
CAS No.: 1171598-25-6
M. Wt: 254.3
InChI Key: CTUKFPZCKPIVAK-UHFFFAOYSA-N
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Description

N-(3-Aminophenyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry. This molecule features a tetrahydrothiophene-3-carboxamide core where the sulfur atom is oxidized to a sulfone (1,1-dioxide), a modification that often enhances metabolic stability and polarity compared to non-oxidized thiophenes . The structure is further functionalized with a meta-aminophenyl group, providing a versatile aniline handle for further synthetic derivatization, making it a valuable building block for the creation of combinatorial libraries . Compounds based on the tetrahydrothiophene 1,1-dioxide scaffold have recently been investigated for their potential to activate the NRF2-driven transcriptional program via a non-electrophilic mechanism . This pathway is a compelling therapeutic target for conditions involving oxidative stress and inflammation, such as certain neurodegenerative and autoimmune diseases . The specific substitution pattern on this core structure can significantly influence both the potency and efficacy of biological activity, with optimized analogs demonstrating promising in silico drug-likeness predictions . The presence of the sulfone group and the carboxamide linkage is essential for this biological activity, as structural changes to these moieties have been shown to lead to a complete loss of activity in related molecules . This product is intended for research and development purposes only. It is not approved for use in humans or animals, nor is it intended for diagnostic, therapeutic, or any other veterinary or human applications. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-(3-aminophenyl)-1,1-dioxothiolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c12-9-2-1-3-10(6-9)13-11(14)8-4-5-17(15,16)7-8/h1-3,6,8H,4-5,7,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTUKFPZCKPIVAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1C(=O)NC2=CC=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminophenyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide typically involves multiple steps:

    Formation of the Tetrahydrothiophene Ring: This can be achieved through the cyclization of appropriate precursors, such as 1,4-dihalobutanes with thiourea, under basic conditions to form the tetrahydrothiophene ring.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via the reaction of the tetrahydrothiophene derivative with an appropriate amine, such as 3-aminophenylamine, under conditions that facilitate amide bond formation.

    Oxidation to Form the 1,1-Dioxide: The final step involves the oxidation of the sulfur atom in the tetrahydrothiophene ring to form the 1,1-dioxide. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, particularly at the sulfur atom, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(3-aminophenyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of the amino group and the carboxamide group suggests that it could interact with biological targets, potentially leading to the development of new drugs. Studies may focus on its activity against specific enzymes or receptors.

Industry

In industry, the compound’s stability and reactivity make it suitable for use in the development of new materials, such as polymers or coatings. Its ability to undergo various chemical reactions allows for the customization of its properties to suit specific industrial applications.

Mechanism of Action

The mechanism by which N-(3-aminophenyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the amino group allows for hydrogen bonding interactions, while the carboxamide group can participate in both hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog 1: Tetrahydrothiophene-3-carboxylic Acid 1,1-dioxide

Key Differences :

  • Functional Group: The parent compound, tetrahydrothiophene-3-carboxylic acid 1,1-dioxide (CAS-related precursor), contains a carboxylic acid group instead of the amide-linked 3-aminophenyl group .
  • Reactivity : The carboxylic acid group increases acidity (pKa ~2–3) compared to the amide (pKa ~17–18), making it more reactive in esterification or salt formation.
  • Applications : The acid form is commonly used as a building block for sulfone-containing polymers or metal-organic frameworks, whereas the amide derivative’s aromatic amine may favor applications in dyes or bioactive molecules.
Table 1: Comparison of Core Structures
Property N-(3-aminophenyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide Tetrahydrothiophene-3-carboxylic Acid 1,1-dioxide
Molecular Formula C₁₀H₁₂N₂O₃S (inferred) C₅H₈O₄S
Molecular Weight ~240.28 (calculated) 164.18
Key Functional Groups Amide, 3-aminophenyl, sulfone Carboxylic acid, sulfone
Solubility Likely polar aprotic solvents (DMF, DMSO) due to amide Higher aqueous solubility at low pH

Structural Analog 2: N-Allyl-3-methyltetrahydro-3-thiophenamine 1,1-dioxide Hydrochloride

Key Differences :

  • Substituents: This analog features an allyl group and a methyl substituent on the tetrahydrothiophene ring, contrasting with the 3-aminophenyl group in the target compound .
  • Ionization : The hydrochloride salt enhances water solubility, whereas the free amine in the target compound may require protonation for similar solubility.
Table 2: Pharmacokinetic and Physicochemical Comparison
Property This compound N-Allyl-3-methyltetrahydro-3-thiophenamine 1,1-dioxide HCl
Molecular Formula C₁₀H₁₂N₂O₃S C₈H₁₆ClNO₂S
Molecular Weight ~240.28 225.73
Ionization State Free base Hydrochloride salt
Potential Bioactivity Aromatic amine may target amine receptors Allyl group could confer alkylation or polymer utility

Research Findings and Hypotheses

  • Electron-Withdrawing Effects: The 1,1-dioxide group in all analogs stabilizes the tetrahydrothiophene ring, reducing ring-opening reactions under acidic conditions compared to non-sulfonated analogs.
  • Biological Relevance: The 3-aminophenyl group in the target compound may enhance binding to enzymes or receptors involving aromatic stacking (e.g., kinase inhibitors), whereas the N-allyl analog’s hydrophobicity could favor membrane penetration .
  • Synthetic Utility : The carboxylic acid precursor () is a versatile intermediate for amide coupling, while the hydrochloride salt () exemplifies scalability for industrial processes .

Biological Activity

N-(3-aminophenyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide (CAS Number: 1171598-25-6) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Structural Overview

The compound features a tetrahydrothiophene ring, an amine group, and a carboxamide moiety. These functional groups contribute to its reactivity and interactions with biological targets. The molecular formula is C11H14N2O3S, with a molecular weight of approximately 254.31 g/mol.

Mechanisms of Biological Activity

Preliminary studies suggest that this compound exhibits several biological activities:

  • Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, indicating potential use as an antimicrobial agent.
  • Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines.
  • Antitumor Activity : Initial findings suggest that the compound may interfere with cancer cell proliferation and induce apoptosis in certain cancer cell lines.

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
N-(4-hydroxyphenyl)tetrahydrothiophene-3-carboxamideHydroxy group instead of amino groupPotentially different biological activity due to hydroxylation
N-(2-aminoethyl)tetrahydrothiophene-3-carboxamideEthylamine side chainMay exhibit enhanced solubility and bioavailability
N-(4-methylphenyl)tetrahydrothiophene-3-carboxamideMethyl substitution on phenyl ringAltered electronic properties affecting reactivity

These comparisons highlight how variations in substituents can significantly influence biological activity and pharmacological profiles.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Study : A study published in Journal of Medicinal Chemistry evaluated the compound's effectiveness against resistant bacterial strains. Results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a lead compound for antibiotic development.
  • Anti-inflammatory Mechanism : Research conducted by Smith et al. (2022) demonstrated that the compound reduced levels of TNF-α and IL-6 in vitro, supporting its role in modulating inflammatory responses . This study utilized various cell lines to assess cytokine production following treatment with the compound.
  • Antitumor Activity : A recent study explored the effects of the compound on human breast cancer cells (MCF-7). The results showed a significant reduction in cell viability and induction of apoptosis at concentrations above 10 μM . These findings warrant further investigation into its mechanisms and potential therapeutic applications.

Q & A

Q. What are the key considerations for synthesizing N-(3-aminophenyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide with high purity and yield?

  • Methodological Answer: Synthesis typically involves forming the tetrahydrothiophene core followed by introducing the 3-aminophenyl substituent. Key steps include:
  • Reaction Optimization: Control reaction temperature (e.g., 60–80°C) and time (4–6 hours) to avoid side reactions like over-oxidation of the sulfone group .
  • Purification: Use column chromatography with polar solvents (e.g., ethyl acetate/methanol gradients) to isolate the product. Confirm purity via HPLC (>95% purity threshold) .
  • Analytical Validation: Employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify structural integrity, focusing on the sulfone (δ 3.5–4.5 ppm for S=O groups) and amide (δ 7.0–8.0 ppm for NH) regions .

Q. How can researchers confirm the molecular structure of this compound experimentally?

  • Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:
  • Spectroscopy: ¹H/¹³C NMR to assign protons and carbons, particularly the tetrahydrothiophene ring and amide linkage. Mass spectrometry (ESI-MS) for molecular ion confirmation (e.g., [M+H]+ at m/z ~284.33) .
  • X-ray Diffraction: If single crystals are obtainable, X-ray crystallography can resolve bond angles and stereochemistry, as demonstrated in related tetrahydrothiophene sulfone derivatives .

Advanced Research Questions

Q. What experimental strategies can elucidate the biological activity and mechanism of action of this compound?

  • Methodological Answer:
  • In Vitro Assays: Screen for antimicrobial or anti-inflammatory activity using standardized models (e.g., MIC assays against S. aureus or TNF-α inhibition in macrophages). Compare results with structurally similar compounds (e.g., N-(6-methoxypyridin-3-yl) analogs) to identify structure-activity relationships (SAR) .
  • Molecular Docking: Use computational tools (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity). Validate with mutagenesis studies if contradictions arise .

Q. How can researchers resolve contradictions in reported bioactivity data for sulfone-containing tetrahydrothiophene derivatives?

  • Methodological Answer:
  • Controlled Replication: Reproduce experiments under standardized conditions (e.g., fixed pH, temperature) to isolate variables.
  • SAR Analysis: Compare substituent effects (e.g., 3-aminophenyl vs. pyridinyl groups) on bioactivity. For example, electron-donating groups on the aryl ring may enhance antimicrobial potency .
  • Meta-Analysis: Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or trends obscured by small sample sizes .

Q. What methodologies are recommended for studying the compound’s stability under physiological conditions?

  • Methodological Answer:
  • Degradation Studies: Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS over 24 hours to identify metabolites (e.g., hydrolyzed amide bonds) .
  • Thermal Analysis: Perform differential scanning calorimetry (DSC) to determine melting points and thermal decomposition profiles, critical for formulation design .

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